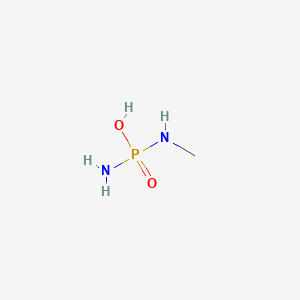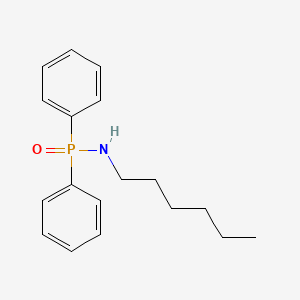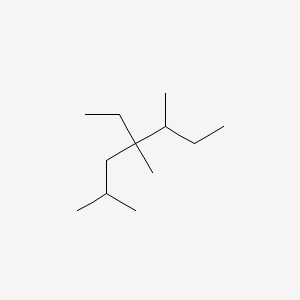
1,1-Dibromononane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dibromononane is an organic compound with the molecular formula C9H18Br2. It is a member of the dibromoalkane family, characterized by the presence of two bromine atoms attached to the same carbon atom in a nonane chain. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Dibromononane can be synthesized through the bromination of nonane. The process involves the addition of bromine (Br2) to nonane in the presence of a catalyst or under specific conditions. One common method is the use of bromine in the presence of light or heat to initiate the reaction. The reaction can be represented as follows:
C9H20+Br2→C9H18Br2+H2
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination processes. The reaction is carried out in reactors where nonane is exposed to bromine gas under controlled temperature and pressure conditions. The product is then purified through distillation or other separation techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
1,1-Dibromononane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions (OH-), leading to the formation of alcohols.
Elimination Reactions: Under certain conditions, this compound can undergo elimination reactions to form alkenes.
Reduction Reactions: The compound can be reduced to form nonane by using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Strong bases like potassium tert-butoxide (KOtBu) in an aprotic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Substitution: Nonanol (C9H19OH)
Elimination: Nonene (C9H18)
Reduction: Nonane (C9H20)
Scientific Research Applications
1,1-Dibromononane has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of other compounds.
Biology: Employed in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: Investigated for potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1,1-Dibromononane involves its reactivity with nucleophiles and bases. The bromine atoms act as leaving groups, allowing the compound to participate in substitution and elimination reactions. The molecular targets and pathways depend on the specific reaction conditions and the nature of the nucleophiles or bases involved.
Comparison with Similar Compounds
Similar Compounds
1,2-Dibromononane: Similar structure but with bromine atoms on adjacent carbon atoms.
1,9-Dibromononane: Bromine atoms located at the terminal positions of the nonane chain.
1,1-Dibromoethane: Shorter chain length with similar reactivity.
Uniqueness
1,1-Dibromononane is unique due to the positioning of both bromine atoms on the same carbon atom, which influences its reactivity and the types of reactions it can undergo. This structural feature distinguishes it from other dibromoalkanes and affects its applications in synthesis and research.
Properties
CAS No. |
62168-27-8 |
|---|---|
Molecular Formula |
C9H18Br2 |
Molecular Weight |
286.05 g/mol |
IUPAC Name |
1,1-dibromononane |
InChI |
InChI=1S/C9H18Br2/c1-2-3-4-5-6-7-8-9(10)11/h9H,2-8H2,1H3 |
InChI Key |
FSTKSTMFMLANPA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Indeno[2,1-b]pyran, 9-(1H-inden-2-yl)-2-(1-methylethyl)-](/img/structure/B14549510.png)



![1-Methyl-2-(propan-2-yl)bicyclo[2.2.2]octane](/img/structure/B14549547.png)


![N-[4-(4-Chlorophenoxy)phenyl]-2-cyano-3-hydroxybut-2-enamide](/img/structure/B14549555.png)
![N-(4-{2-[(Undec-10-enoyl)amino]ethyl}phenyl)undec-10-enamide](/img/structure/B14549558.png)
![[2-(Benzylperoxy)propan-2-yl]benzene](/img/structure/B14549562.png)

![5-Methyl-4-[(E)-(2,4,6-trichlorophenyl)diazenyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14549577.png)
